molecular formula C9H18N2O B13176028 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol

Cat. No.: B13176028
M. Wt: 170.25 g/mol
InChI Key: VZSFAHZAYHYZJZ-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an aminomethyl group on a cyclopropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropylamine derivative, the compound can be synthesized through a series of reactions including amination and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidinone and spiropiperidines share structural similarities.

    Cyclopropylamines: Compounds with cyclopropyl and amine groups.

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]piperidin-3-ol

InChI

InChI=1S/C9H18N2O/c10-6-8(3-4-8)9(12)2-1-5-11-7-9/h11-12H,1-7,10H2

InChI Key

VZSFAHZAYHYZJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2(CC2)CN)O

Origin of Product

United States

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